molecular formula C7H9NO B1201472 N-Hydroxy-2-toluidine CAS No. 611-22-3

N-Hydroxy-2-toluidine

Cat. No. B1201472
Key on ui cas rn: 611-22-3
M. Wt: 123.15 g/mol
InChI Key: OMYXQGTUTCZGCI-UHFFFAOYSA-N
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Patent
US06255489B1

Procedure details

41.1 g (0.3 mol) of o-nitrotoluene in 600 ml of toluene were initially taken with 5.1 g of active carbon, with stirring, in a 1.5 l hydrogenation flask having a gas inlet tube. After cooling to about 5-8° C., 67.4 g (1.1 mol) of n-propylamine and 3 g of platinum on carbon (5%) (CF 105 XRS from Degussa) were added and the reaction vessel was flushed at 5° C. with nitrogen and then with hydrogen. The hydrogenation was carried out at a constant hydrogen pressure of 100 mbar gauge pressure. According to HPLC analysis, the reaction was complete after 100 minutes.
Quantity
41.1 g
Type
reactant
Reaction Step One
Quantity
67.4 g
Type
reactant
Reaction Step Two
Quantity
3 g
Type
catalyst
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH3:10])([O-])=[O:2].C(N)CC>C1(C)C=CC=CC=1.[Pt]>[C:5]1([CH3:10])[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=1[NH:1][OH:2]

Inputs

Step One
Name
Quantity
41.1 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)C
Step Two
Name
Quantity
67.4 g
Type
reactant
Smiles
C(CC)N
Name
Quantity
3 g
Type
catalyst
Smiles
[Pt]
Step Three
Name
Quantity
600 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
6.5 (± 1.5) °C
Stirring
Type
CUSTOM
Details
with stirring, in a 1.5 l hydrogenation flask
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction vessel was flushed at 5° C. with nitrogen

Outcomes

Product
Details
Reaction Time
100 min
Name
Type
Smiles
C1(=C(C=CC=C1)NO)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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